molecular formula C10H16ClNO B6343984 3-[(Propylamino)methyl]phenol hydrochloride CAS No. 1240576-96-8

3-[(Propylamino)methyl]phenol hydrochloride

Cat. No.: B6343984
CAS No.: 1240576-96-8
M. Wt: 201.69 g/mol
InChI Key: VDMAQSWCBTUACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Propylamino)methyl]phenol hydrochloride: is a chemical compound with the molecular formula C10H16ClNO . It is a hydrochloride salt form of 3-[(propylamino)methyl]phenol, which is known for its various applications in scientific research and industry .

Scientific Research Applications

Chemistry: 3-[(Propylamino)methyl]phenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. It is investigated for its potential therapeutic effects and interactions with biological targets.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes .

Mechanism of Action

Without specific information on the compound, it’s hard to predict its mechanism of action. Phenols and amines do have biological activity, so it’s possible this compound could interact with biological systems .

Safety and Hazards

As with any chemical, proper safety precautions should be taken while handling. Phenols can be corrosive and harmful if ingested or inhaled . Amines can also be irritating to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(propylamino)methyl]phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with propylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Acid catalysts such as hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-[(Propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 3-[(Propylamino)propoxy]phenol hydrochloride
  • 4-[(Propylamino)methyl]phenol hydrochloride
  • 3-[(Propylamino)methyl]anisole hydrochloride

Comparison: Compared to similar compounds, 3-[(propylamino)methyl]phenol hydrochloride is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of its chemical stability and versatility in various applications. The presence of the propylamino group enhances its solubility and reactivity, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h3-5,7,11-12H,2,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMAQSWCBTUACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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